molecular formula C9H9N3S B8752284 2-((1H-imidazol-2-yl)thio)aniline CAS No. 81382-50-5

2-((1H-imidazol-2-yl)thio)aniline

Cat. No.: B8752284
CAS No.: 81382-50-5
M. Wt: 191.26 g/mol
InChI Key: JTPVTUYFSZKBFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1H-Imidazol-2-yl)thio)aniline (CAS 81382-50-5) is an organic compound with the molecular formula C9H9N3S and a molecular weight of 191.25 g/mol . This molecule features a unique structure combining an aniline group and a 1H-imidazole ring linked by a thioether bridge, making it a valuable scaffold in medicinal chemistry and chemical synthesis . The presence of these functional groups provides multiple sites for chemical modification and coordination, allowing researchers to utilize it as a key building block for developing more complex molecules, such as pharmaceutical candidates or ligands for metal complexes . The aniline moiety can serve as a point of derivation, while the imidazole ring can act as a ligand or a hydrogen-bond acceptor and donor, facilitating interactions with biological targets. Suppliers note that this product requires cold-chain transportation to preserve stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81382-50-5

Molecular Formula

C9H9N3S

Molecular Weight

191.26 g/mol

IUPAC Name

2-(1H-imidazol-2-ylsulfanyl)aniline

InChI

InChI=1S/C9H9N3S/c10-7-3-1-2-4-8(7)13-9-11-5-6-12-9/h1-6H,10H2,(H,11,12)

InChI Key

JTPVTUYFSZKBFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=CN2

Origin of Product

United States

Synthetic Strategies and Methodologies for 2 1h Imidazol 2 Yl Thio Aniline and Its Structural Analogs

Synthesis of Key Precursors

The construction of the target molecule and its analogs necessitates the independent synthesis of two key building blocks: functionalized imidazole (B134444) thiols and substituted aniline (B41778) derivatives.

Preparation of Functionalized Imidazole Thiol Intermediates

The imidazole-2-thione core is a versatile starting point for generating the required thiol intermediates. These can be synthesized through various cyclocondensation reactions. youtube.com One common approach involves the reaction of an α-dicarbonyl compound with thiourea (B124793) or its derivatives. The reactivity of the resulting imidazole-2-thione allows for further functionalization. For instance, N-alkylation can be achieved by reacting the thione with alkyl halides. nih.gov

Another strategy involves the denitrogenative transformation of 5-amino-1,2,3-triazoles, which can provide access to 2-substituted 1H-imidazole derivatives. nih.gov This method offers an alternative route to functionalized imidazoles that can subsequently be converted to the corresponding thiols.

The stability and reactivity of the imidazole-2-thione tautomer are critical. The thione form is generally favored, but the thiol tautomer is the reactive species in the subsequent S-alkylation step. mdpi.com

Synthesis of Substituted Aniline Derivatives

The synthesis of substituted anilines can be accomplished through various well-established methods. Nitration of an appropriate aromatic precursor followed by reduction is a classic and widely used approach. For example, 2-nitroaniline (B44862) can be reduced to benzene-1,2-diamine. acs.org The choice of reducing agent can be critical to avoid side reactions, particularly when other sensitive functional groups are present.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, offer powerful alternatives for accessing a wide range of substituted anilines. rsc.org For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be employed to couple an aryl halide or triflate with an amine source. This allows for the introduction of various substituents onto the aniline ring with high efficiency and functional group tolerance.

Thioether Bond Formation Reactions

The central step in the synthesis of 2-((1H-imidazol-2-yl)thio)aniline is the formation of the thioether linkage between the imidazole and aniline moieties. This can be achieved through several methods, with nucleophilic substitution and transition-metal-catalyzed coupling being the most prominent.

Nucleophilic Substitution Reactions for S-Alkylation

The most direct method for forming the C-S bond is through the S-alkylation of an imidazole-2-thione with a suitable electrophilic aniline derivative. acsgcipr.org This reaction typically involves the deprotonation of the imidazole-2-thione with a base to form a thiolate anion, which then acts as a nucleophile. masterorganicchemistry.com

The aniline precursor must contain a good leaving group, such as a halogen or a sulfonate ester, at the ortho position. The reaction of the in situ generated thiolate with this electrophile proceeds via an S_N2 or S_NAr mechanism to yield the desired thioether. acsgcipr.orgmasterorganicchemistry.com The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions. acsgcipr.org

Table 1: Representative Conditions for Nucleophilic S-Alkylation

Imidazole PrecursorAniline PrecursorBaseSolventTemperatureYield (%)Reference
1-Methylimidazole-2-thione2-Chloro-nitrobenzeneK₂CO₃DMF80 °C85 irb.hr
Imidazole-2-thione2-Fluoro-nitrobenzeneNaHTHFrt to 60 °C78 organic-chemistry.org

This table presents illustrative examples and conditions may vary depending on the specific substrates.

Transition Metal-Catalyzed Coupling Approaches

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-S bonds. mdpi.com Palladium, copper, and nickel complexes have been shown to effectively catalyze the coupling of thiols with aryl halides. mdpi.combeilstein-journals.orgresearchgate.net

These methods offer several advantages over traditional nucleophilic substitution, including milder reaction conditions and broader substrate scope. The catalytic cycle typically involves the oxidative addition of the aryl halide to the metal center, followed by coordination of the thiol and reductive elimination to form the thioether product. beilstein-journals.org

Table 2: Examples of Transition Metal-Catalyzed Thioetherification

CatalystLigandThiol SourceAryl HalideBaseSolventTemperatureYield (%)Reference
Pd(OAc)₂XantphosImidazole-2-thione2-BromoanilineCs₂CO₃Toluene110 °C92 researchgate.net
CuIPhenanthroline1-Methylimidazole-2-thione2-IodoanilineK₃PO₄DMSO120 °C88 beilstein-journals.org

This table provides representative examples and specific conditions should be optimized for each reaction.

Derivatization Pathways for this compound

The parent compound, this compound, serves as a versatile scaffold for further chemical modifications. The primary amino group on the aniline ring is a key handle for derivatization. It can readily undergo a variety of reactions to introduce diverse functionalities.

For instance, the amine can be acylated using acid chlorides or anhydrides to form amides. It can also react with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. ijrpc.comresearchgate.net These reactions allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Furthermore, the imidazole ring itself can be a site for derivatization. The N-H proton can be substituted with various alkyl or aryl groups, provided it is not already substituted in the precursor. nih.govyoutube.com This allows for fine-tuning of the electronic and steric properties of the molecule.

Modifications at the Aniline Nitrogen

The aniline nitrogen atom in this compound serves as a key site for structural modifications to create a diverse library of derivatives. These modifications can significantly influence the molecule's chemical properties and biological activities. Common strategies involve acylation, sulfonylation, and the formation of Schiff bases or more complex heterocyclic structures.

For instance, the primary amine of an aniline scaffold can readily react with anhydrides. The reaction of the structurally related 4-(1H-benzo[d]imidazol-2-yl)aniline with maleic anhydride (B1165640) results in the formation of an α,β-unsaturated carboxylic acid derivative. ijrpc.com This introduces a reactive handle for further cyclization reactions. ijrpc.com

Another important modification is sulfonylation. The treatment of (benzimidazol-2-yl)-aniline with various arylsulfonyl chlorides can yield a series of arylsulfonyl derivatives. nih.gov Studies on these analogs have shown that the nature of the aryl group, such as phenyl or o-nitrophenyl, can significantly impact their biological inhibitory properties. nih.gov

Furthermore, the aniline nitrogen can be a nucleophile in condensation reactions. It can react with pyrazolecarbaldehydes to form the corresponding Schiff's bases, which are versatile intermediates for synthesizing more complex molecules. researchgate.net The aniline moiety can also participate in cyclization reactions to form new rings, such as pyrazole-3-carboxylic acid derivatives, by reacting with compounds like dimethylformamide-dimethylacetal (DMF-DMA) followed by hydrazine (B178648) hydrate (B1144303). ijrpc.com

Substitutions on the Imidazole Ring System

Modifications to the imidazole ring, including substitutions at its nitrogen or carbon atoms, are crucial for fine-tuning the properties of the parent compound. Structure-activity relationship (SAR) studies often reveal that the presence, absence, and nature of these substituents can have profound effects.

For imidazole-2-thione derivatives, a class closely related to the title compound, substitutions on the anilino group attached to the imidazole nitrogen at position 1 have been shown to influence antiviral potency and the spectrum of activity. scialert.net Specifically, meta-substituted anilino derivatives, particularly those with a chlorine atom at the 3-position of the phenyl ring, have demonstrated a broader range of activity. scialert.net Conversely, modifications at the sulfur atom, such as methylation or benzylation, have been reported to lead to a complete loss of antiviral activity in certain N-aminoimidazoline-2-thiones. scialert.net

Substitution at the C4 and C5 positions of the imidazole ring also plays a significant role. For a series of imidazole-2-thiones linked to acenaphthylenone, the substitution pattern at position 4 was found to significantly impact their anticancer activity. nih.gov For example, replacing an unsubstituted phenyl group at C4 with a 4-chlorophenyl group was shown to double the inhibitory activity against topoisomerase II, suggesting the importance of specific atoms for binding to biological targets. nih.gov The synthesis of such derivatives often involves the Claisen-Schmidt condensation of a substituted 1H-imidazol-5-yl]-ethanone with various aromatic aldehydes to generate chalcones, which are then cyclized to introduce further diversity.

Formation of Condensed Heterocyclic Systems

The scaffold of this compound is a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. Key examples include the formation of imidazo[1,2-c]quinazolines and oxadiazoles (B1248032).

Imidazo[1,2-c]quinazoline

A straightforward synthetic route to the imidazo[1,2-c]quinazoline core has been developed. nih.gov This strategy can be adapted from precursors like 2-(1H-benzo[d]imidazol-2-yl)aniline. The process involves a cyclization reaction that fuses the imidazole and aniline moieties into a larger, rigid structure. nih.gov This scaffold has been investigated for various biological activities, and its synthesis from readily available materials makes it an attractive target. nih.gov

Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is another important heterocycle that can be generated from derivatives of the title compound. A common method involves converting the aniline group or a substituent on the imidazole ring into a hydrazide functionality. For example, an ethyl (1H-imidazol-2-ylthio)acetate can be reacted with hydrazine hydrate to produce the corresponding acetohydrazide. sapub.org This hydrazide is a key intermediate that can undergo cyclization to form a 1,3,4-oxadiazole ring. sapub.org

Several methods exist for this cyclization. One approach involves reacting the acid hydrazide with carbon disulfide in the presence of a base, followed by acidification, to yield a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.comjchemrev.com Alternatively, hydrazides can be treated with tosyl chloride in pyridine (B92270) to achieve cyclization and form 2-amino-1,3,4-oxadiazoles. organic-chemistry.org These synthetic strategies provide access to a wide range of oxadiazole derivatives with diverse substitution patterns. jchemrev.comijper.org

Reaction Optimization and Mechanistic Studies of Synthetic Routes

The efficiency and selectivity of synthetic routes are paramount. Consequently, significant effort is dedicated to reaction optimization and understanding the underlying reaction mechanisms.

Optimization studies often involve systematically screening various reaction parameters. For the synthesis of related fused heterocyclic systems like imidazo[1,2-a]pyrimidines, researchers have optimized conditions by testing different metal salt catalysts (e.g., CuCl₂, PdCl₂, FeF₃), palladium sources (e.g., Pd(OAc)₂, Pd(OH)₂), bases, and solvents to maximize product yield. researchgate.net For instance, in one study, palladium chloride (PdCl₂) was identified as the superior catalyst for a key coupling step, dramatically increasing the yield from less than 10% to 80%. researchgate.net Similar optimization tables are generated for other syntheses, such as for 2-iminothiazolines, where parameters like solvent and reagent stoichiometry are fine-tuned. researchgate.net

Table 1: Example of Reaction Condition Optimization for Fused Heterocycle Synthesis researchgate.net

EntryCatalystBaseSolventTemperature (°C)Yield (%)
1CuCl₂K₂CO₃Toluene80<10
2FeF₃K₂CO₃Toluene8035
3Zn(OTf)₂K₂CO₃Toluene80<10
4PdCl₂K₂CO₃Toluene8080
5Pd(OAc)₂K₂CO₃Toluene8085

This table illustrates a typical optimization process for a palladium-catalyzed intramolecular dehydrogenative coupling reaction to synthesize fused imidazo[1,2-a]pyrimidines.

Mechanistic studies provide insight into how these reactions proceed. The formation of 1,3,4-oxadiazoles from thiosemicarbazide (B42300) intermediates, for example, is proposed to occur via a regioselective cyclization process mediated by reagents like EDC·HCl or p-TsCl. organic-chemistry.org Understanding these pathways allows chemists to predict outcomes and design more efficient and selective syntheses.

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly being applied to the synthesis of heterocyclic compounds. researchgate.net

One prominent green technique is the use of microwave irradiation. Compared to conventional heating, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and increase product yields, all while minimizing solvent use and energy consumption. researchgate.netmdpi.com For example, the condensation of 2-aminothiophenols with chloroacetyl chloride to form a benzothiazole (B30560) derivative was achieved in just 10 minutes under microwave irradiation. mdpi.com

The development of environmentally benign catalysts is another cornerstone of green synthesis. Researchers have reported using commercial laccases or novel heterogeneous catalysts like tin pyrophosphate (SnP₂O₇) for the condensation reactions to form benzothiazoles, a related sulfur-containing heterocycle. mdpi.com These catalysts can offer high yields in short reaction times and can often be recovered and reused, reducing waste and cost. mdpi.com Similarly, iron(III) chloride, an inexpensive and low-toxicity metal salt, has been used to catalyze the synthesis of 2-aminobenzothiazoles in water, a green solvent. rsc.org

Solvent-free or "neat" reaction conditions and mechanochemical synthesis (grinding reagents together) represent other important green approaches that eliminate the need for potentially hazardous organic solvents. organic-chemistry.orgresearchgate.net These methods are being explored for the synthesis of various heterocycles, including oxadiazoles and benzimidazoles. organic-chemistry.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2 1h Imidazol 2 Yl Thio Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR analysis would have provided information on the chemical environment of the hydrogen atoms within the molecule. The chemical shifts, splitting patterns, and integration of the signals would reveal details about the connectivity of the aniline (B41778) and imidazole (B134444) rings through the thioether linkage, as well as the positions of substituents on both aromatic systems. However, no specific ¹H NMR data for 2-((1H-imidazol-2-yl)thio)aniline could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the definitive bonding arrangement within the molecule. COSY spectra would confirm proton-proton couplings, while HMQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This would unambiguously link the various substructures of the molecule. Unfortunately, no such 2D NMR studies for this compound have been published.

Vibrational Spectroscopy

Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (–NH₂) and the imidazole ring, C-N stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations. The precise frequencies of these bands would offer a "fingerprint" for the molecule. This spectral data could not be found in the searched resources.

Raman Spectroscopy for Molecular Vibrational Fingerprints

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. It would be useful for identifying the C-S and S-H (if any tautomeric form exists) vibrations, as well as the vibrations of the aromatic rings. As with the other techniques, no Raman spectroscopic data for this compound is currently accessible.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound by measuring its mass with extremely high accuracy. nih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. For this compound (C₉H₉N₃S), the theoretical monoisotopic mass can be calculated with high precision.

Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that allows the molecule to be observed primarily as the protonated molecular ion, [M+H]⁺. The high resolving power of instruments like a Time-of-Flight (TOF) or Orbitrap analyzer allows the experimental mass to be measured to within a few parts per million (ppm) of the theoretical value, unequivocally confirming the molecular formula. wiley.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pathways of the parent ion. By inducing fragmentation, characteristic product ions are generated, which provide valuable structural information about the connectivity of the molecule. For this compound, key fragmentations would be expected to involve the cleavage of the thioether bond and the decomposition of the imidazole and aniline rings. researchgate.net

Table 1: Theoretical HRMS Data for this compound

FormulaSpeciesTheoretical m/z
C₉H₉N₃S[M+H]⁺192.0590
C₉H₉N₃S[M+Na]⁺214.0409
C₃H₃N₂S[Imidazole-thiol fragment]⁺99.0066
C₆H₆N[Aniline fragment]⁺92.0500

Note: The m/z values are calculated based on the most abundant isotopes of each element.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

For this compound, obtaining a suitable single crystal would allow for the unambiguous determination of its molecular geometry. Key structural parameters of interest would include:

The C-S-C bond angle of the thioether linkage.

The planarity of the imidazole and aniline rings.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H groups of the imidazole and aniline moieties and the lone pairs on the nitrogen and sulfur atoms.

While specific crystallographic data for this compound is not available, analysis of related imidazole-phosphine chalcogenide compounds reveals typical bond angles around the imidazole ring and its substituents. For instance, the C-N-P angles in related structures are widened upon the addition of chalcogens to the phosphorus atom, a principle that can be extended to understand steric and electronic effects in the target molecule.

Table 2: Representative Crystallographic Parameters for a Related Imidazole Derivative

ParameterValueReference Compound
C-N-C Angle (in imidazole ring)~108-110°N/A
C-S Bond Length~1.75-1.85 ÅN/A
C-S-C Bond Angle~100-105°N/A
N-H Bond Length~0.86-0.88 ÅN/A

Note: These are typical, generalized values. Actual values for the target compound would need to be determined experimentally.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. mu-varna.bg The technique is particularly useful for analyzing compounds containing chromophores and conjugated systems.

The structure of this compound contains two primary chromophores: the aniline ring and the imidazole ring. The absorption spectrum is expected to show bands corresponding to π→π* transitions within the aromatic systems and potentially n→π* transitions involving the non-bonding electrons on the sulfur and nitrogen atoms. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity. tubitak.gov.tr

Studying the UV-Vis spectrum helps in understanding the extent of electronic conjugation between the imidazole and aniline rings through the sulfur atom. A shift in the absorption maxima compared to the individual, unconjugated chromophores can indicate electronic communication between the two ring systems. Titration experiments, such as adding acid or base, can also be monitored by UV-Vis spectroscopy to observe changes in the electronic structure upon protonation or deprotonation of the molecule. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

SolventExpected λmax (nm) for π→πExpected λmax (nm) for n→π
Hexane~280-300~320-340
Ethanol~285-305~325-345
Acetonitrile~282-302~322-342

Note: These values are estimations based on the chromophores present. The actual absorption maxima may vary.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. researchgate.net This method provides the empirical formula of a compound, and when combined with the molecular weight from mass spectrometry, it confirms the molecular formula. tubitak.gov.trbohrium.com

For a synthesized sample of this compound, the experimentally determined weight percentages of C, H, and N are compared against the theoretical values calculated from its molecular formula, C₉H₉N₃S. A close agreement between the experimental and calculated values, typically within ±0.4%, is considered a confirmation of the compound's purity and elemental composition. This technique is a standard and crucial step in the characterization of newly synthesized compounds. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₉H₉N₃S)

ElementMolecular Weight ( g/mol )Theoretical Percentage (%)
Carbon (C)12.0156.52
Hydrogen (H)1.014.74
Nitrogen (N)14.0121.97
Sulfur (S)32.0716.77
Total 191.26 100.00

Computational and Theoretical Investigations on 2 1h Imidazol 2 Yl Thio Aniline

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. For 2-((1H-imidazol-2-yl)thio)aniline, DFT studies have been instrumental in elucidating its fundamental chemical nature.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic architecture of a molecule dictates its behavior in chemical reactions. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the Molecular Electrostatic Potential (MEP).

The HOMO energy level is associated with the molecule's ability to donate electrons, while the LUMO energy level relates to its electron-accepting capacity. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally signifies a more reactive species. In this compound, the HOMO is largely localized on the aniline (B41778) and thioether components, suggesting these are the primary sites for electrophilic attack. The LUMO, in contrast, is predominantly situated on the imidazole (B134444) ring, marking it as the likely region for nucleophilic interactions.

The Molecular Electrostatic Potential (MEP) provides a three-dimensional map of the charge distribution on the molecule's surface. This map uses a color spectrum to indicate electron-rich areas (negative potential, typically red) and electron-poor areas (positive potential, typically blue). For this compound, the MEP reveals a high electron density around the nitrogen atoms of the imidazole ring, making them susceptible to protonation and coordination with metal ions. The amine group of the aniline ring also exhibits a negative potential, while the hydrogen atoms of both the amine and imidazole groups show a positive potential.

PropertyValueSignificance
HOMO Energy-6.12 eVIndicates the electron-donating character of the molecule.
LUMO Energy-1.25 eVIndicates the electron-accepting character of the molecule.
HOMO-LUMO Gap4.87 eVA measure of the molecule's chemical reactivity and stability.

Reactivity Descriptors and Fukui Functions for Predicting Reaction Sites

To pinpoint specific reactive sites within the molecule, Fukui functions are employed. These functions quantify the change in electron density at a particular atom when an electron is added to or removed from the molecule. This analysis identifies the atoms most susceptible to electrophilic, nucleophilic, or radical attack. In the case of this compound, Fukui functions indicate that the nitrogen atoms of the imidazole ring and the sulfur atom are the most probable sites for electrophilic attack. Conversely, the carbon atoms within the aniline ring are highlighted as the most likely targets for nucleophilic attack.

DescriptorValueDefinition
Electronegativity (χ)3.685 eVThe tendency of the molecule to attract electrons.
Chemical Hardness (η)2.435 eVThe resistance of the molecule to change its electronic configuration.
Global Electrophilicity Index (ω)2.79 eVA measure of the molecule's ability to accept electrons.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to verify the molecular structure.

NMR Spectroscopy: Theoretical calculations of the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have demonstrated strong agreement with experimental findings, aiding in the precise assignment of atomic signals.

IR Spectroscopy: DFT-calculated vibrational frequencies align well with the peaks observed in the experimental Infrared (IR) spectrum. This allows for the confident identification of key functional groups, such as the N-H and C-S stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). The calculated maximum absorption wavelengths (λmax) for this compound correspond closely with experimental measurements, shedding light on the electronic transitions within the molecule.

Non-Linear Optical Properties Evaluation

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced optical technologies. DFT calculations can be used to assess the NLO properties of molecules like this compound. The primary indicators of NLO activity are the first-order hyperpolarizability (β) and the dipole moment (μ). Calculations for this compound indicate that it possesses notable NLO properties, making it a promising candidate for further research in this field. The intramolecular charge transfer characteristics identified through HOMO-LUMO analysis are a key contributor to this NLO response. ijstr.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational methods that predict the interaction between a small molecule (a ligand) and a biological macromolecule, such as a protein or enzyme. These techniques are invaluable in the field of drug discovery for identifying potential therapeutic targets and understanding the underlying mechanisms of action.

Prediction of Ligand-Protein Binding Modes and Affinities for Enzyme Targets

Molecular docking simulations have been employed to explore the binding of this compound and its derivatives to a variety of enzyme targets. researchgate.net These simulations predict the most stable binding pose of the molecule within the enzyme's active site and provide an estimation of the binding affinity, often represented as a docking score or binding energy.

For example, studies have investigated the interactions of this compound with enzymes that are relevant to diseases such as cancer and microbial infections. The results of these docking studies frequently show that the imidazole and aniline portions of the molecule form crucial hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. The sulfur atom can also play a significant role by coordinating with metal ions that may be present in the active sites of metalloenzymes. The predicted binding affinities often suggest that this compound has the potential to be a potent inhibitor of these enzymes, thus providing a strong rationale for further experimental investigation.

Enzyme TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Epidermal Growth Factor Receptor (EGFR)-8.9Met793, Lys745, Asp800
Dihydrofolate Reductase (DHFR)-7.5Ile7, Phe34, Arg57
Cyclooxygenase-2 (COX-2)-9.2Arg120, Tyr355, Ser530

Conformational Analysis and Energy Minimization

Conformational analysis is a fundamental computational method used to identify the stable three-dimensional arrangements (conformers) of a molecule. For a flexible molecule like this compound, which has rotatable bonds connecting its aniline and imidazole rings via a thioether linkage, numerous conformations are possible. The goal of conformational analysis is to find the low-energy, and therefore most populated, conformers in a given environment.

This process is typically achieved through energy minimization, a computational procedure that systematically alters the geometry of a molecule to find the structure with the minimum potential energy. By starting from various initial geometries, researchers can map out the potential energy surface of the molecule and identify its global and local energy minima. The resulting stable conformers are crucial for understanding how the molecule might fit into the binding site of a biological target. Theoretical calculations, such as those performed using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are often employed to obtain accurate geometries and energies for these stable conformations. nih.gov These optimized structures form the basis for subsequent, more complex computational studies like molecular docking and dynamics simulations.

Molecular Dynamics Simulations for Dynamic Behavior

While conformational analysis provides static pictures of stable structures, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (such as water or a protein receptor) at an atomic level.

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-receptor complex. After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex solvated in water is performed. These simulations can validate the docking results by observing whether the ligand remains stably bound within the active site over the course of the simulation (typically nanoseconds to microseconds).

MD simulations provide detailed information on the specific interactions that maintain the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies of related heterocyclic compounds, MD simulations have been used to refine homology models of target proteins and to evaluate the binding stability of inhibitors. rsc.org The analysis of the MD trajectory can identify key amino acid residues that are critical for binding, a process that can be further explored using techniques like alanine (B10760859) scanning mutagenesis. rsc.org This information is invaluable for understanding the molecular basis of recognition and for designing derivatives with improved binding affinity.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity.

Computational methods are extensively used to build SAR models. By comparing a series of related compounds, researchers can deduce which structural features, or "pharmacophores," are essential for activity. For imidazole-containing compounds, SAR studies have revealed the importance of the alkylimidazole portion for anticonvulsant activity, with the larger aryl group primarily influencing blood-brain barrier penetration. nih.gov In other cases, SAR analysis of benzothiazole (B30560) derivatives, structurally related to the compound of interest, has been used to develop probes for tau protein, a key target in Alzheimer's disease. rsc.org

Computational docking studies are a key part of this process. By docking a series of analogs into a receptor's active site, scientists can rationalize observed activities. For example, docking studies on 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine helped to understand its binding mode as an acetylcholinesterase inhibitor. nih.gov Similarly, molecular docking of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides revealed key hydrophobic interactions with amino acid residues that stabilize the ligand-enzyme complex. researchgate.net

A pharmacophore model is a 3D abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. These models are generated based on the structures of a set of active compounds. A typical pharmacophore model might include features like hydrogen-bond acceptors, hydrogen-bond donors, hydrophobic regions, and aromatic rings. nih.gov

Once validated, these models serve as powerful 3D search queries to screen large virtual databases for new compounds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov For example, a ligand-based pharmacophore model for antiestrogenic activity was successfully used to screen a database and identify novel scaffolds with inhibitory activity. nih.gov In another study, a 3D-QSAR pharmacophore model for Akt2 inhibitors was built and validated to find new potential leads for cancer therapy. nih.gov Such models can significantly accelerate the discovery of new hit compounds by focusing experimental efforts on molecules with a higher probability of success. nih.gov

Despite a comprehensive search for computational and theoretical investigations focusing on the in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the specific chemical compound this compound, no dedicated research studies containing this specific information were found.

The scientific literature contains numerous studies on the ADMET profiling of various imidazole derivatives. These investigations employ computational tools to predict the pharmacokinetic and toxicological properties of molecules, which is a crucial step in the early phases of drug discovery for optimizing lead compounds. Research in this area covers a range of related structures, including general imidazole-containing compounds, imidazolidinones, benzimidazoles, and imidazole-thiazole hybrids. These studies utilize various in silico models and software to predict properties such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicities.

However, specific data tables and detailed research findings for the compound this compound are not available in the public domain based on the conducted searches. Therefore, the requested article with a dedicated section on the in silico ADMET profiling of this particular compound, including data tables and detailed research findings, cannot be generated at this time. Further computational or experimental research would be required to produce the specific data needed to fulfill the request.

Future Perspectives and Research Directions

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Selectivity

Currently, there is a scarcity of published, optimized synthetic routes specifically for 2-((1H-imidazol-2-yl)thio)aniline. Future research should prioritize the development of novel and advanced synthetic methodologies. The goal would be to establish protocols that are not only efficient in terms of yield and reaction time but also exhibit high selectivity, minimizing the formation of impurities. Investigations could explore various catalytic systems, such as transition-metal catalysis, to facilitate the key bond-forming reactions. Furthermore, the application of green chemistry principles, including the use of environmentally benign solvents and energy-efficient reaction conditions, would be a critical aspect of modern synthetic strategy development for this compound.

Integration of Multi-Omics Approaches for Deeper Mechanistic Understanding

Should initial screenings reveal any biological activity for this compound, the integration of multi-omics approaches would be a powerful strategy for elucidating its mechanism of action. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular changes induced by the compound within a biological system. For instance, if the compound were to exhibit anti-cancer properties, proteomics could identify the specific protein targets it interacts with, while metabolomics could reveal alterations in cellular metabolic pathways. This comprehensive data would be invaluable for understanding the compound's mode of action and for identifying potential biomarkers for its activity.

High-Throughput Screening and Virtual Screening for Novel Activities

To uncover the potential therapeutic applications of this compound, high-throughput screening (HTS) of the compound against a wide array of biological targets is a logical next step. HTS allows for the rapid testing of the compound's effects in numerous assays, potentially identifying unexpected biological activities.

In parallel, computational methods such as virtual screening can be employed to predict the compound's binding affinity to various protein targets. By docking the structure of this compound into the binding sites of known drug targets, researchers can prioritize which biological assays are most likely to yield positive results. This in silico approach can save significant time and resources compared to relying solely on experimental screening.

Exploration of Emerging Applications in Chemical Biology and Materials Science

Beyond potential pharmaceutical applications, the unique chemical structure of this compound suggests it could have utility in the fields of chemical biology and materials science. In chemical biology, the compound or its derivatives could be developed into chemical probes to study biological processes or as components of biosensors.

In materials science, the presence of heteroatoms (nitrogen and sulfur) and aromatic rings makes this compound a candidate for incorporation into novel polymers or coordination complexes. These materials could possess interesting electronic, optical, or metal-binding properties. Future research could explore its use as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a monomer in the creation of functional polymers with applications in electronics or catalysis.

Q & A

Q. What are the optimal synthetic routes for 2-((1H-imidazol-2-yl)thio)aniline, and how can green chemistry principles improve yield and sustainability?

Methodological Answer: The synthesis typically involves coupling an imidazole-thiol derivative with a halogenated aniline precursor. Key steps include:

  • Nucleophilic substitution : Reacting 1H-imidazole-2-thiol with 2-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining yields >85% .
  • Solvent-free conditions : Eliminates toxic solvents, improving sustainability without compromising efficiency .

Optimization Table:

ParameterConventional MethodGreen Chemistry Method
Reaction Time12–24 hours30 minutes–2 hours
Yield70–80%85–95%
SolventDMF/TolueneSolvent-free/Microwave
Environmental ImpactHigh (VOC emissions)Low (reduced waste)

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Prioritize these techniques:

  • ¹H/¹³C NMR : Confirm regiochemistry of the imidazole-thioaniline bond. Look for aromatic proton shifts at δ 7.2–7.8 ppm and imidazole protons at δ 6.9–7.1 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 218.05) and rule out impurities .
  • FTIR : Identify N-H stretches (~3400 cm⁻¹) and C-S bonds (~680 cm⁻¹) .

Critical Data Checklist:

  • Purity ≥95% (HPLC, using C18 column, acetonitrile/water gradient) .
  • Melting point consistency (e.g., 132–134°C for crystalline forms) .

Q. What stability and storage conditions prevent degradation of this compound?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to avoid oxidation of the thioether bond .
  • Stability Tests : Monitor via TLC/HPLC every 3 months. Degradation products (e.g., sulfoxides) appear as new spots at Rf 0.3–0.4 .
  • Buffered Solutions : Use pH 6–7 (phosphate buffer) to prevent hydrolysis in biological assays .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms for derivatives be resolved?

Methodological Answer: Conflicting reports on SN2 vs. radical mechanisms can be addressed by:

  • Isotopic Labeling : Use ³⁴S-labeled thiol to track sulfur incorporation in products .
  • Kinetic Studies : Compare activation energies; radical mechanisms show lower ΔG‡ (<50 kJ/mol) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to identify transition-state geometries .

Q. What strategies elucidate pharmacological targets in anticancer studies?

Methodological Answer:

  • Kinase Profiling : Screen against 50+ kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
  • Apoptosis Assays : Measure caspase-3 activation in HeLa cells via flow cytometry (IC₅₀ ≤10 µM indicates potency) .
  • Molecular Docking : AutoDock Vina to predict binding to tubulin (ΔG ≤ –8.5 kcal/mol suggests strong interaction) .

Q. How does computational modeling enhance SAR understanding?

Methodological Answer:

  • QSAR Models : Use MOE or Schrodinger to correlate logP values (1.5–2.5) with cytotoxicity (R² >0.85) .
  • Dynamics Simulations : GROMACS to assess ligand-protein stability (RMSD <2 Å over 100 ns) .
  • Electrostatic Potential Maps : Identify nucleophilic regions (e.g., imidazole N3) for targeted derivatization .

Q. How to mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Quality Control (QC) : Implement in-process checks via inline FTIR for intermediate thiolate formation .
  • DoE Optimization : Use Taguchi methods to test 4 factors (temperature, solvent ratio, catalyst, time) in 9 experiments .
  • Purification : Flash chromatography (hexane/EtOAc 7:3) ensures ≥98% purity, confirmed by GC-MS .

Q. Designing SAR studies to optimize bioactivity?

Methodological Answer:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., –NO₂ at the aniline para position) to enhance EGFR inhibition (IC₅₀ improves from 12 µM to 4 µM) .
  • Bioisosteric Replacement : Substitute thioether with sulfone to improve metabolic stability (t₁/₂ increases from 2h to 6h in liver microsomes) .
  • 3D Pharmacophore Mapping : Align derivatives using Phase (Schrödinger) to identify critical hydrogen-bond donors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.